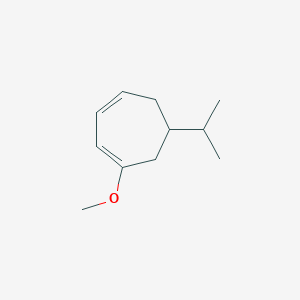
1-Methoxy-6-isopropyl-1,3-cycloheptadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-6-isopropyl-1,3-cycloheptadiene, also known as Mihp or Myrtenol, is a natural organic compound that belongs to the class of terpenes. It is commonly found in essential oils of various plants, such as Myrtus communis, Eucalyptus globulus, and Pinus sylvestris. Mihp has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry.
Mechanism Of Action
The mechanism of action of 1-Methoxy-6-isopropyl-1,3-cycloheptadiene is not fully understood. However, it has been proposed that 1-Methoxy-6-isopropyl-1,3-cycloheptadiene exerts its biological effects by modulating various signaling pathways, including the MAPK and NF-κB pathways. 1-Methoxy-6-isopropyl-1,3-cycloheptadiene has also been shown to inhibit the activity of various enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical And Physiological Effects
1-Methoxy-6-isopropyl-1,3-cycloheptadiene has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-Methoxy-6-isopropyl-1,3-cycloheptadiene inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2 and iNOS. 1-Methoxy-6-isopropyl-1,3-cycloheptadiene has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In vivo studies have shown that 1-Methoxy-6-isopropyl-1,3-cycloheptadiene exhibits analgesic and anti-inflammatory activities in animal models.
Advantages And Limitations For Lab Experiments
1-Methoxy-6-isopropyl-1,3-cycloheptadiene has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. 1-Methoxy-6-isopropyl-1,3-cycloheptadiene can also be easily modified to produce derivatives with improved biological activity. However, 1-Methoxy-6-isopropyl-1,3-cycloheptadiene has some limitations for lab experiments. Its low solubility in water makes it difficult to use in aqueous solutions. 1-Methoxy-6-isopropyl-1,3-cycloheptadiene is also sensitive to light and air, which can affect its stability.
Future Directions
There are several future directions for the research on 1-Methoxy-6-isopropyl-1,3-cycloheptadiene. One direction is to further investigate the mechanism of action of 1-Methoxy-6-isopropyl-1,3-cycloheptadiene and its potential use in the treatment of inflammatory diseases and cancer. Another direction is to develop new methods for the synthesis of 1-Methoxy-6-isopropyl-1,3-cycloheptadiene and its derivatives with improved biological activity. Additionally, more studies are needed to evaluate the safety and toxicity of 1-Methoxy-6-isopropyl-1,3-cycloheptadiene in humans and animals.
Conclusion
In conclusion, 1-Methoxy-6-isopropyl-1,3-cycloheptadiene is a natural organic compound that has potential applications in various fields, including medicine, agriculture, and food industry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Methoxy-6-isopropyl-1,3-cycloheptadiene have been discussed in this paper. Further research is needed to fully understand the potential of 1-Methoxy-6-isopropyl-1,3-cycloheptadiene and its derivatives for various applications.
Synthesis Methods
1-Methoxy-6-isopropyl-1,3-cycloheptadiene can be synthesized using various methods, including chemical synthesis, extraction from natural sources, and biotransformation. The chemical synthesis of 1-Methoxy-6-isopropyl-1,3-cycloheptadiene involves the reaction of isoprene with formaldehyde and methanol under acidic conditions. The extraction of 1-Methoxy-6-isopropyl-1,3-cycloheptadiene from natural sources involves the distillation of essential oils from plants that contain 1-Methoxy-6-isopropyl-1,3-cycloheptadiene. The biotransformation of 1-Methoxy-6-isopropyl-1,3-cycloheptadiene involves the use of microorganisms to convert precursors into 1-Methoxy-6-isopropyl-1,3-cycloheptadiene.
Scientific Research Applications
1-Methoxy-6-isopropyl-1,3-cycloheptadiene has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, 1-Methoxy-6-isopropyl-1,3-cycloheptadiene has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use as an insecticide, fungicide, and herbicide in agriculture. In the food industry, 1-Methoxy-6-isopropyl-1,3-cycloheptadiene has been used as a flavoring agent in various food products.
properties
CAS RN |
133826-10-5 |
|---|---|
Product Name |
1-Methoxy-6-isopropyl-1,3-cycloheptadiene |
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-methoxy-6-propan-2-ylcyclohepta-1,3-diene |
InChI |
InChI=1S/C11H18O/c1-9(2)10-6-4-5-7-11(8-10)12-3/h4-5,7,9-10H,6,8H2,1-3H3 |
InChI Key |
OHNNKWNASLDTSK-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=CC=C(C1)OC |
Canonical SMILES |
CC(C)C1CC=CC=C(C1)OC |
synonyms |
1,3-Cycloheptadiene,1-methoxy-6-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
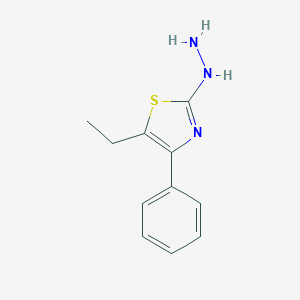
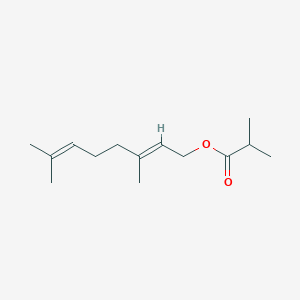

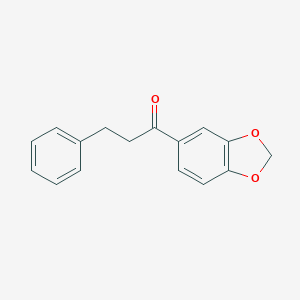
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)

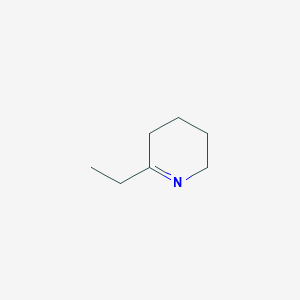
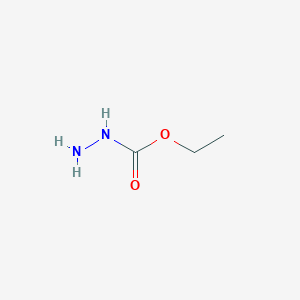
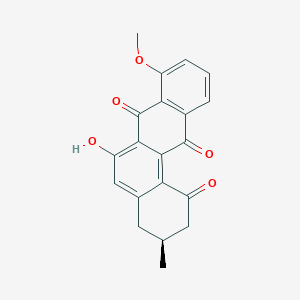
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)
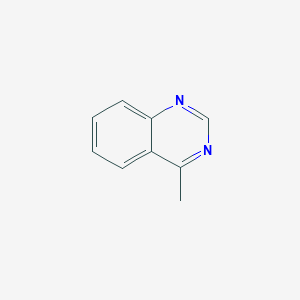
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
